1,2-Diphenylethyne-d10

Mass Spectrometry Isotope Dilution Analytical Chemistry

Quantitative LC-MS/MS workflows demand reliable internal standards to correct for matrix effects and ionization variability. Unlabeled diphenylacetylene co-elutes with the target analyte, while partially deuterated analogs exhibit confounding H/D scrambling in MS/MS fragmentation. 1,2-Diphenylethyne-d10 (CAS 19339-46-9) solves this with: • M+10 mass shift eliminating analyte overlap • ≥98 atom % D isotopic purity ensuring accurate isotope dilution • Fully perdeuterated scaffold preventing scrambling artifacts. Also suitable as a deuterated click chemistry reagent for CuAAC bioconjugation with MS/NMR tracing.

Molecular Formula C14H10
Molecular Weight 188.29 g/mol
CAS No. 19339-46-9
Cat. No. B094455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylethyne-d10
CAS19339-46-9
Molecular FormulaC14H10
Molecular Weight188.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyJRXXLCKWQFKACW-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenylethyne-d10: Deuterated Analytical Standard


1,2-Diphenylethyne-d10 (Tolan-d10, Diphenylacetylene-d10) is a perdeuterated aromatic alkyne with the molecular formula C₁₄D₁₀ and a molecular weight of 188.29 g/mol . It is the stable isotope-labeled analog of 1,2-Diphenylethyne (diphenylacetylene), wherein all ten aromatic protons are replaced by deuterium . The compound is primarily employed as an internal standard in mass spectrometry and NMR spectroscopy to correct for matrix effects and ionization variability, as well as a click chemistry reagent containing an alkyne moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its key physicochemical properties include a melting point of 58-60 °C, a boiling point of 170 °C at 19 mmHg, and a density of 1.045 g/mL at 25 °C .

Primary Workflow Isotope dilution ISTD for LC-MS/MS quantitation
NMR Application PHIP mechanistic probe with suppressed aromatic signals
Synthesis Tool Deuterated click chemistry reagent for CuAAC-based studies

1,2-Diphenylethyne-d10: Why Substitutes Fail


Generic substitution of 1,2-Diphenylethyne-d10 with its unlabeled counterpart or alternative deuterated analogs is analytically invalid. The unlabeled compound (C₁₄H₁₀, MW 178.23) co-elutes and shares the same nominal mass as the target analyte, rendering it useless for isotope dilution mass spectrometry . Furthermore, partially deuterated analogs (e.g., d1, d2, d5) exhibit distinct mass spectrometric fragmentation patterns and hydrogen/deuterium scrambling behaviors compared to the fully deuterated d10 species, which can compromise accurate quantitation and mechanistic interpretation [1]. The specific isotopic purity (≥98 atom % D) and M+10 mass shift of 1,2-Diphenylethyne-d10 are non-negotiable prerequisites for its role as a stable isotope-labeled internal standard in LC-MS/MS workflows .

Unlabeled analog
Co-elutes and shares nominal mass with the target analyte; isotope dilution use is analytically invalid with the unlabeled compound.
Partially deuterated analogs
d1, d2, and d5 species exhibit distinct H/D scrambling and fragmentation patterns; quantitation and mechanistic interpretation may shift away from the d10 reference.

1,2-Diphenylethyne-d10: Evidence-Based Advantages


Isotopic Purity and Mass Shift

1,2-Diphenylethyne-d10 provides a defined M+10 mass shift (188.29 vs. 178.23 for the unlabeled compound) and is commercially specified at ≥98 atom % D isotopic purity and 99% chemical purity (CP) . This combination ensures minimal isotopic overlap with the analyte and eliminates interference from unlabeled or partially labeled contaminants, which is essential for accurate isotope dilution quantitation .

Isotopic Purity & Mass Shift
Specification review
M+10 mass shift; ≥98 atom % D; 99% chemical purity
Supports reliable ISTD performance with minimal isotopic overlap
Commercial specification data; CoA review recommended
Mass Spectrometry Isotope Dilution Analytical Chemistry

NMR Signal Suppression for PHIP Studies

In a PHIP NMR study of palladium-catalyzed alkyne hydrogenation, 1,2-Diphenylethyne-d10 was employed as a substrate to suppress interfering proton signals from the aromatic rings, allowing unambiguous detection of PHIP-enhanced signals arising from the catalytic intermediates [1]. This contrasts with the unlabeled diphenylacetylene, which would generate a complex ¹H NMR spectrum obscuring the signals of interest.

PHIP NMR Spectral Simplification
Reported
Complete elimination of aromatic ¹H signals; only PHIP-enhanced intermediates observed
Enables unambiguous detection of catalytic intermediates
PHIP NMR, methanol-d‚ or CD‚Cl‚, 3 atm p-H‚, 265–333 K
NMR Spectroscopy Parahydrogen-Induced Polarization Mechanistic Chemistry

H/D Scrambling in Fragmentation

A systematic electron-ionization mass spectrometry study compared diphenylacetylene with its d1, d2, d5, and d10 analogs [1]. The d10 compound exhibited distinct hydrogen/deuterium scrambling behavior during fragmentation to m/z 176 and m/z 152, with the observed label distribution deviating from statistical expectations in a manner that differs from the partially deuterated analogs [1]. This confirms that the fragmentation mechanism and resulting ion abundances are dependent on the degree and position of deuteration.

H/D Scrambling Behavior
Reported
d10: distinct H/D randomization pattern at m/z 176 and m/z 152 vs. d1/d2/d5 analogs
Fragmentation pathway context varies by deuteration level
Electron ionization MS; label distribution deviates from statistical model
Mass Spectrometry Fragmentation Mechanisms Deuterium Labeling

Physicochemical Property Fidelity

The perdeuterated 1,2-Diphenylethyne-d10 exhibits physicochemical properties (melting point: 58-60 °C; boiling point: 170 °C at 19 mmHg; density: 1.045 g/mL at 25 °C) that are nearly identical to the unlabeled compound (mp 59-61 °C; bp 170 °C at 19 mmHg; density 0.99 g/mL at 25 °C) . This close resemblance ensures co-elution and similar ionization efficiency in LC-MS/MS, a fundamental requirement for a valid internal standard, while the M+10 mass shift enables distinct detection.

Physicochemical Fidelity
Reported
Δmp ≤2 °C; Δbp ~0 °C; Δdensity +0.055 g/mL vs. unlabeled
Supports co-elution and consistent ionization efficiency for ISTD use
Literature-reported physical constants; near-identical behavior
Internal Standard Selection Chromatography Isotope Effects

1,2-Diphenylethyne-d10 Applications


Isotope Dilution LC-MS/MS Quantitation

Employ 1,2-Diphenylethyne-d10 as a stable isotope-labeled internal standard to correct for matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS assays. The M+10 mass shift and ≥98 atom % D isotopic purity ensure accurate and precise quantification of diphenylacetylene in biological or environmental samples.

PHIP NMR Mechanistic Studies

Utilize 1,2-Diphenylethyne-d10 as a substrate in parahydrogen-induced polarization (PHIP) NMR experiments to investigate palladium- or rhodium-catalyzed alkyne hydrogenation mechanisms. The absence of aromatic proton signals simplifies spectra and enables direct observation of PHIP-enhanced intermediates [1].

Fragmentation Pathway Elucidation

Apply 1,2-Diphenylethyne-d10 in electron-ionization or MS/MS studies to probe hydrogen/deuterium scrambling and fragmentation mechanisms of diphenylacetylene derivatives. The distinct fragmentation behavior of the d10 compound compared to partially deuterated analogs [2] provides crucial insights for structural elucidation.

Click Chemistry for Bioconjugation

Use 1,2-Diphenylethyne-d10 as a deuterated click chemistry reagent in CuAAC reactions for bioconjugation or polymer synthesis. The deuterium label can serve as a tracer for subsequent analysis by mass spectrometry or NMR, facilitating studies of reaction efficiency and product distribution.

Application
Selection Property
Validation Focus
Isotope Dilution LC-MS/MS
M+10 mass shift with ≥98 atom % D isotopic purity
Matrix-effect correction review in research matrices
PHIP NMR Mechanistic Studies
Perdeuteration for aromatic signal suppression
Catalytic intermediate detection and spectral interpretation
Fragmentation Pathway Elucidation
d10-specific H/D scrambling behavior
Fragmentation mechanism review distinct from lower-deuterated analogs
Click Chemistry Bioconjugation
Deuterated alkyne moiety for CuAAC reactions
Tracer-based reaction monitoring and product distribution analysis

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